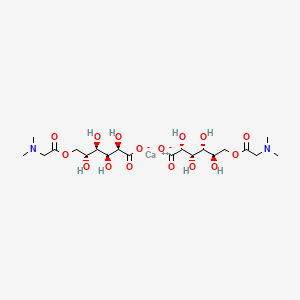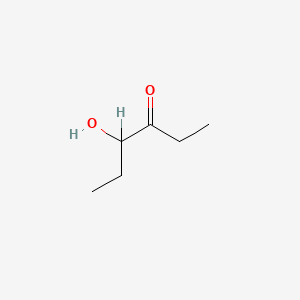
Manganese alloy, base, Mn 74-82,Fe 8-19,C 6.9-7.5,Si 0-1.2,P 0-0.4 (ASTM A99)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese alloy, base, Mn 74-82, Fe 8-19, C 6.9-7.5, Si 0-1.2, P 0-0.4 (ASTM A99) is a high-carbon ferromanganese alloy. This alloy is primarily used in the steelmaking industry to improve the hardness, strength, and wear resistance of steel. The high manganese content in the alloy makes it an essential component in the production of various steel grades, particularly those used in construction, automotive, and heavy machinery industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of manganese alloy involves the reduction of manganese ores, typically oxides, using carbonaceous materials such as coke in a high-temperature environment. The process is carried out in electric submerged arc furnaces, where the raw materials are subjected to temperatures exceeding 2000°C. The key reactions involved are:
MnO2+C→Mn+CO2
Industrial Production Methods
In industrial settings, the production of high-carbon ferromanganese is conducted in large electric arc furnaces. The process involves the following steps:
Raw Material Preparation: Manganese ores, coke, and fluxes (such as limestone) are prepared and mixed.
Smelting: The mixture is fed into the electric arc furnace, where it is heated to high temperatures. The carbon in the coke reduces the manganese oxides to manganese metal.
Tapping: The molten alloy is tapped from the furnace and cast into molds.
Refining: The alloy may undergo further refining to adjust its composition and remove impurities.
Chemical Reactions Analysis
Types of Reactions
Manganese alloy undergoes several types of chemical reactions, including:
Oxidation: Manganese in the alloy can oxidize to form manganese oxides.
Reduction: The alloy can be reduced to produce pure manganese metal.
Carburization: The carbon content in the alloy can react with manganese to form manganese carbides.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, air, and other oxidizing agents can react with manganese alloy to form oxides.
Reducing Agents: Carbon and other reducing agents are used to reduce manganese oxides to manganese metal.
Carburizing Agents: Carbon sources such as coke are used in the carburization process.
Major Products Formed
Manganese Oxides: Formed during oxidation reactions.
Pure Manganese Metal: Produced through reduction processes.
Manganese Carbides: Formed during carburization.
Scientific Research Applications
Manganese alloy has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Investigated for its potential role in biological systems and enzymatic reactions.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility.
Industry: Widely used in the steelmaking industry to improve the properties of steel.
Mechanism of Action
The primary mechanism by which manganese alloy exerts its effects is through its role as an alloying element in steel. Manganese improves the hardness, strength, and wear resistance of steel by forming solid solutions and carbides with iron. The molecular targets and pathways involved include:
Solid Solution Strengthening: Manganese atoms replace iron atoms in the steel lattice, increasing the strength of the material.
Carbide Formation: Manganese reacts with carbon to form manganese carbides, which enhance the hardness and wear resistance of steel.
Comparison with Similar Compounds
Manganese alloy can be compared with other similar alloys, such as:
Silicomanganese: Contains higher silicon content and is used for deoxidizing steel.
Medium-Carbon Ferromanganese: Contains lower carbon content and is used for producing medium-carbon steels.
Low-Carbon Ferromanganese: Contains very low carbon content and is used for producing low-carbon steels.
Uniqueness
The high-carbon ferromanganese alloy (ASTM A99) is unique due to its high manganese and carbon content, which makes it particularly suitable for producing high-strength and wear-resistant steels.
Similar Compounds
Silicomanganese: Mn 60-70%, Si 10-20%, C 1-2%
Medium-Carbon Ferromanganese: Mn 75-85%, C 1-2%
Low-Carbon Ferromanganese: Mn 80-90%, C 0.1-0.5%
This detailed article provides a comprehensive overview of manganese alloy, base, Mn 74-82, Fe 8-19, C 6.9-7.5, Si 0-1.2, P 0-0.4 (ASTM A99), covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.
Properties
CAS No. |
12604-53-4 |
|---|---|
Molecular Formula |
FeMn |
Molecular Weight |
110.78 g/mol |
InChI |
InChI=1S/Fe.Mn |
InChI Key |
DALUDRGQOYMVLD-UHFFFAOYSA-N |
Canonical SMILES |
[Mn]=[Fe] |
Synonyms |
Manganese alloy, base, Mn 74-82,Fe 8-19,C 6.9-7.5,Si 0-1.2,P 0-0.4 (ASTM A99) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium](/img/structure/B1171876.png)
